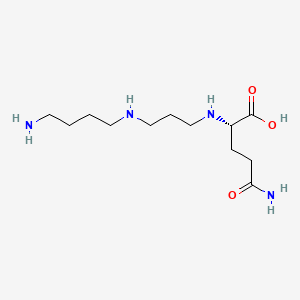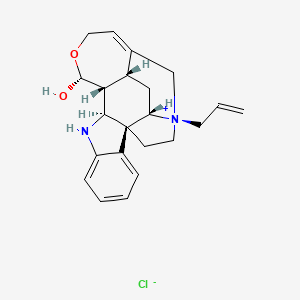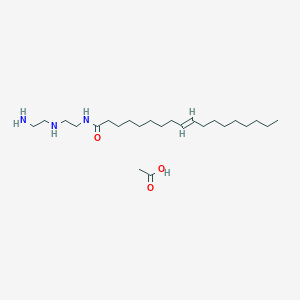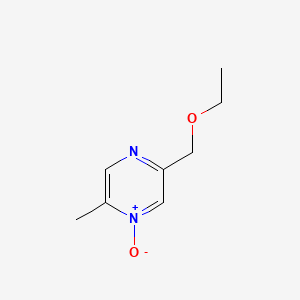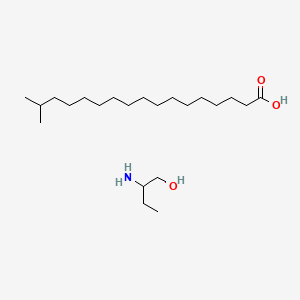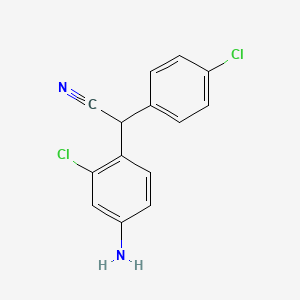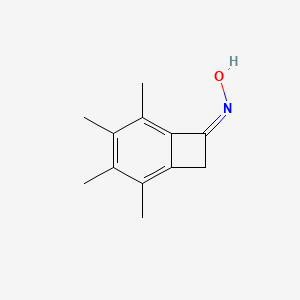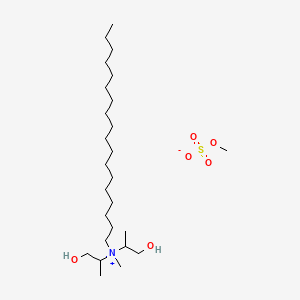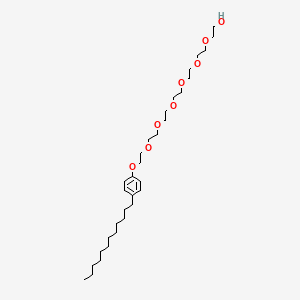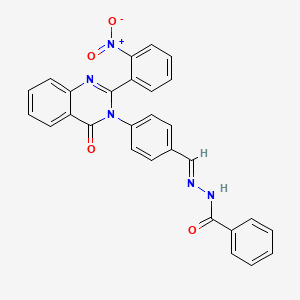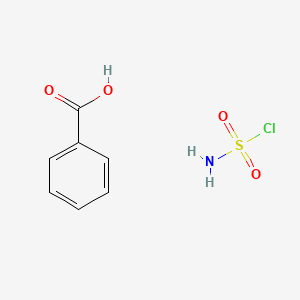
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide is a synthetic organic compound that belongs to the class of pyrrolium salts. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyrrolium ring substituted with an anilinovinyl group and an ethyl group, making it a unique molecule with interesting chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide typically involves the reaction of aniline with an appropriate vinyl precursor under specific conditions. One common method involves the use of a vinyl halide and aniline in the presence of a base to form the anilinovinyl intermediate. This intermediate is then reacted with an ethyl-substituted pyrrolium salt to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the pyrrolium ring to a pyrrole ring.
Substitution: The anilinovinyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced pyrrole compounds, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Anilinopyrimidines: Known for their biological activities and used in medicinal chemistry.
2-Anilino-4-(thiazol-5-yl)-pyrimidines: Studied for their selectivity in binding to specific kinases.
2-Anilino-1,4-naphthoquinones: Investigated for their antifungal and antibacterial properties.
Uniqueness
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69343-05-1 |
|---|---|
Molekularformel |
C14H19IN2 |
Molekulargewicht |
342.22 g/mol |
IUPAC-Name |
N-[(E)-2-(1-ethyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C14H18N2.HI/c1-2-16-12-6-9-14(16)10-11-15-13-7-4-3-5-8-13;/h3-5,7-8,10-11H,2,6,9,12H2,1H3;1H |
InChI-Schlüssel |
XISJNWVCRYHRFY-UHFFFAOYSA-N |
Isomerische SMILES |
CC[N+]1=C(CCC1)/C=C/NC2=CC=CC=C2.[I-] |
Kanonische SMILES |
CC[N+]1=C(CCC1)C=CNC2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



